ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse biological activities, making them significant in various sectors of the chemical industry, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. This process can be catalyzed by transition-metal catalysts or photoredox reactions . For instance, a one-pot, two-component reaction of an equimolar mixture of phenyl hydrazine and dimethyl acetylene dicarboxylate (DMAD) at reflux temperature in a mixture of toluene and dichloromethane has been reported .
Industrial Production Methods
Industrial production methods for pyrazole derivatives often utilize multicomponent processes and novel reactants to enhance efficiency and yield. These methods may involve the use of transition-metal catalysts and innovative reaction types to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various organic solvents. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,3-diketones with arylhydrazines can yield 1-aryl-3,4,5-substituted pyrazoles .
Scientific Research Applications
Ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate has numerous scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antidiabetic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 5-hydroxy-1,4-dimethyl-1H-pyrazole-3-carboxylate include:
- Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
- Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate
- 5-methyl-7-{[4-(trifluoromethyl)phenyl]amino}[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2,4-dimethyl-3-oxo-1H-pyrazole-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-4-13-8(12)6-5(2)7(11)10(3)9-6/h9H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAHKGOMRYGOFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)N(N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738240 | |
Record name | Ethyl 1,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51986-00-6 | |
Record name | Ethyl 1,4-dimethyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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